Home > Products > Screening Compounds P42402 > 6-(Dimethylamino)pyridazin-4-ol
6-(Dimethylamino)pyridazin-4-ol -

6-(Dimethylamino)pyridazin-4-ol

Catalog Number: EVT-13238616
CAS Number:
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(Dimethylamino)pyridazin-4-ol is a chemical compound classified as a pyridazin derivative. This compound features a pyridazine ring with a hydroxyl group at position 4 and a dimethylamino group at position 6. Pyridazines are known for their diverse biological activities, making them significant in medicinal chemistry. The compound's structure and functional groups suggest potential applications in pharmaceuticals, particularly as intermediates in the synthesis of biologically active molecules.

Source and Classification

6-(Dimethylamino)pyridazin-4-ol falls under the category of heterocyclic compounds, specifically pyridazines. These compounds are characterized by their two adjacent nitrogen atoms within a six-membered ring. The presence of the dimethylamino group enhances the compound's basicity and solubility, which can influence its reactivity and interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 6-(Dimethylamino)pyridazin-4-ol can be achieved through various methodologies, often involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. A notable method involves the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to the formation of pyridazin derivatives under acidic conditions .

Technical Details

In one synthetic route, starting materials such as 3-acetylpyridazine or similar derivatives are reacted with dimethylamine to introduce the dimethylamino group. The reaction typically requires controlled temperatures and specific catalysts to ensure high yields and purity of the final product. Techniques such as refluxing in organic solvents or using microwave-assisted synthesis can enhance efficiency and reduce reaction times .

Molecular Structure Analysis

Structure

The molecular structure of 6-(Dimethylamino)pyridazin-4-ol consists of a pyridazine ring (C4H4N2) substituted with a hydroxyl (-OH) group at position 4 and a dimethylamino (-N(CH3)2) group at position 6. The molecular formula is C7H10N2O, indicating the presence of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Data

Key structural data include:

  • Molecular Weight: Approximately 138.17 g/mol
  • Melting Point: Specific melting point data may vary based on purity but can be expected around typical ranges for similar compounds.
  • NMR Spectroscopy: Proton NMR can provide insights into the chemical environment of protons in the molecule, confirming the presence of dimethylamino and hydroxyl groups.
Chemical Reactions Analysis

Reactions

6-(Dimethylamino)pyridazin-4-ol can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile in reactions with electrophiles.
  • Hydroxyl Group Reactivity: The hydroxyl group can undergo oxidation or participate in dehydration reactions under acidic conditions.

Technical Details

The compound’s reactivity is influenced by both the electron-donating nature of the dimethylamino group and the electron-withdrawing characteristics of the pyridazine ring. This duality allows for diverse synthetic applications, including coupling reactions to form more complex structures .

Mechanism of Action

The mechanism of action for compounds like 6-(Dimethylamino)pyridazin-4-ol often involves interaction with biological targets such as enzymes or receptors. The dimethylamino group enhances binding affinity due to increased solubility and polarity, allowing better interaction with polar active sites on proteins or nucleic acids.

Process and Data

Studies have shown that similar pyridazine derivatives can exhibit activity against various biological targets, including anti-inflammatory and anticancer properties. Quantitative structure-activity relationship (QSAR) analyses help elucidate how structural modifications impact biological activity .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-(Dimethylamino)pyridazin-4-ol include:

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Soluble in polar solvents like water and ethanol due to its hydroxyl group.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reactive towards electrophiles due to the nucleophilic nature of the dimethylamino group.
Applications

6-(Dimethylamino)pyridazin-4-ol has potential applications in several scientific fields:

  1. Pharmaceutical Development: As an intermediate in synthesizing pharmaceuticals targeting various diseases.
  2. Biological Research: Useful in studying enzyme mechanisms or receptor interactions due to its structural properties.
  3. Chemical Synthesis: Acts as a building block for more complex organic molecules in synthetic chemistry.
Introduction to 6-(Dimethylamino)pyridazin-4-ol in Contemporary Medicinal Chemistry

Historical Context of Pyridazine Derivatives in Drug Discovery

Pyridazine derivatives have evolved from niche heterocycles to privileged scaffolds in drug design, driven by their distinctive physicochemical properties. The pyridazine ring (1,2-diazine) possesses a high dipole moment (~4.22 D) and dual hydrogen-bonding capacity, enabling robust interactions with biological targets . Historically, pyridazine-containing drugs faced limited clinical translation, with only three approved agents prior to 2014, including the withdrawn antidepressant minaprine and the antihypertensive hydralazine . This scarcity stemmed from synthetic challenges and incomplete understanding of pyridazine bioisosteric potential.

The landscape transformed significantly with FDA approvals of the gonadotropin-releasing hormone antagonist relugolix (2020) and the TYK2 inhibitor deucravacitinib (2022), both featuring 3-aminopyridazine cores . These clinical successes validated pyridazine’s capacity to enhance target engagement while mitigating off-target effects. Notably, pyridazine derivatives exhibit lower cytochrome P450 inhibition and reduced hERG potassium channel affinity compared to phenyl or pyridine analogs, addressing critical toxicity concerns in drug development . The emergence of fused systems like imidazo[1,2-b]pyridazine in agents such as the SMN2 splicing modifier risdiplam further expanded therapeutic applications .

Table 1: Evolution of Pyridazine-Containing FDA-Approved Drugs

Drug (Approval Year)Core Pyridazine ElementTherapeutic Application
Hydralazine (1953)PhthalazineAntihypertensive
Minaprine (1972, withdrawn)3-AminopyridazineAntidepressant (MAO inhibitor)
Relugolix (2020)3-AminopyridazineProstate cancer (GnRH antagonist)
Deucravacitinib (2022)3-AminopyridazinePsoriasis (TYK2 inhibitor)
Risdiplam (2020)Imidazo[1,2-b]pyridazineSpinal muscular atrophy (SMN2 modifier)

Role of Dimethylamino Substituents in Bioactive Molecule Design

The dimethylamine (DMA) pharmacophore confers critical ADME (Absorption, Distribution, Metabolism, Excretion) enhancements to drug molecules, particularly through solubility modulation and bioavailability optimization. As an electron-donating group, DMA’s nitrogen lone pair facilitates hydrogen bonding with aqueous solvents, significantly improving water solubility compared to unsubstituted analogs [4]. This property is exemplified in rivastigmine (Alzheimer’s therapy), where the (S)-1-(dimethylamino)ethyl group enables efficient blood-brain barrier penetration while maintaining plasma stability [4]. DMA-containing drugs typically exhibit extended plasma half-lives due to balanced lipophilicity-hydrophilicity profiles, with calculated log P values typically ranging from -0.5 to 2.0 [4].

The protonation state of the dimethylamino group significantly influences molecular recognition. With pKa values typically between 8-10, DMA groups remain partially protonated at physiological pH, enabling ionic interactions with aspartate or glutamate residues in target proteins [4]. This property is exploited in kinase inhibitors where the dimethylammonium cation forms salt bridges with conserved acidic residues in the ATP-binding pocket. However, DMA functionality requires careful risk assessment due to potential N-nitrosodimethylamine (NDMA) formation—a carcinogenic impurity that can arise during manufacturing or storage when DMA groups react with nitrosating agents [4]. Mitigation strategies include:

  • Controlling nitrite levels in reagents
  • Optimizing storage conditions (pH, temperature)
  • Incorporating antioxidants (ascorbic acid, α-tocopherol)

Table 2: Impact of Dimethylamino Substitution on Drug Properties

PropertyInfluence of DMA GroupExample Drug
Water Solubility ↑ 40-60% vs non-DMA analogsRanitidine
Plasma Half-life ↑ 2-3 fold extensionDesvenlafaxine
Blood-Brain Barrier Penetration ↑ Enhanced passive diffusionRivastigmine
Target Binding Affinity ↑ Ionic/H-bond interactionsTepotinib
Metabolic Stability ↑ Reduced CYP450 inhibitionDeucravacitinib

Emergence of 6-(Dimethylamino)pyridazin-4-ol in Targeted Therapy Development

The 6-(dimethylamino)pyridazin-4-ol scaffold represents a strategic evolution in heterocyclic drug design, combining pyridazine’s favorable dipole moment with DMA’s solubility-enhancing effects. This hybrid structure exhibits dual hydrogen-bonding capacity through both pyridazine nitrogen atoms and the hydroxyl group, while the dimethylamino group provides a protonation switch for pH-dependent membrane permeability [3]. These properties make it particularly valuable in targeted cancer therapies, where it functions as:

  • Kinase-binding pharmacophore: The scaffold binds to hinge regions of kinases through N-H…N hydrogen bonds, with the dimethylamino group occupying hydrophobic pockets [9].
  • Allosteric modulator: Conformational flexibility enables stabilization of inactive kinase states, as demonstrated in TYK2 inhibitors .
  • Pro-drug precursor: The hydroxyl group serves as a synthetic handle for prodrug derivatization (e.g., phosphate esters) to enhance oral bioavailability [3] [5].

Recent patent literature reveals strategic incorporation of 6-(dimethylamino)pyridazin-4-ol in IRAK4 inhibitors (e.g., WO2017067848A1), where it disrupts interleukin receptor signaling in oncology and inflammatory diseases [5]. The scaffold’s synthetic versatility enables rapid generation of analogs through:

  • Buchwald-Hartwig amination for C-N bond formation
  • Suzuki-Miyaura coupling for biaryl systems
  • Regioselective halogenation at C-3/C-5 positions

Table 3: Targeted Therapies Utilizing 6-(Dimethylamino)pyridazin-4-ol Derivatives

Therapeutic AreaMolecular TargetMechanistic Role
OncologyIRAK4 KinaseDisrupts MyD88-dependent TLR signaling
Autoimmune DisordersTYK2 KinaseJAK-STAT pathway modulation
Pain ManagementTRPV4 Ion ChannelAttenuates mechanosensitive pain pathways
Antibacterial ResistanceDNA Gyrase (Gram-negative)Topoisomerase inhibition

The emergence of this scaffold coincides with medicinal chemistry’s shift toward "molecular property-driven design"—prioritizing balanced physicochemical parameters (cLogP 1.0-2.5, TPSA 60-90 Ų) to circumvent development attrition [5]. Hybridization with complementary heterocycles, such as imidazo[4,5-b]pyridines in WO2017067848A1, further expands target diversity while maintaining favorable drug-like properties [5]. These advances position 6-(dimethylamino)pyridazin-4-ol as a versatile scaffold for next-generation targeted therapies.

Properties

Product Name

6-(Dimethylamino)pyridazin-4-ol

IUPAC Name

6-(dimethylamino)-1H-pyridazin-4-one

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C6H9N3O/c1-9(2)6-3-5(10)4-7-8-6/h3-4H,1-2H3,(H,8,10)

InChI Key

WPFBUWCQGNFVTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C=NN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.